Methyl 6-Fluoro-2-naphthoate

Vue d'ensemble

Description

Methyl 6-Fluoro-2-naphthoate is a useful research compound. Its molecular formula is C12H9FO2 and its molecular weight is 204.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 6-fluoro-2-naphthoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in pharmaceutical development. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

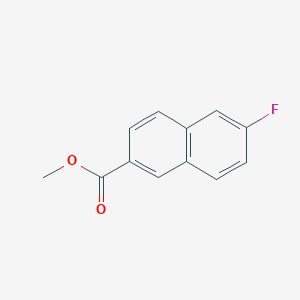

This compound features a naphthalene ring with a methoxy group and a fluorine atom at the 6-position. The presence of fluorine enhances the compound's stability and reactivity, making it an attractive candidate for various biological applications.

Biological Applications

1. Pharmaceutical Development

- Anti-inflammatory Properties: this compound has been investigated for its potential as an anti-inflammatory agent. Its derivatives are being explored for their ability to inhibit pathways related to inflammation, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

- Analgesic Effects: Research indicates that this compound may also possess analgesic properties, contributing to its utility in pain management therapies .

2. Organic Synthesis

- The compound serves as a critical intermediate in synthesizing bioactive compounds, facilitating the development of new drugs . Its role as a building block in organic chemistry allows researchers to create complex molecules essential for drug discovery.

3. Material Science

- This compound can be incorporated into polymers, enhancing their thermal and chemical resistance. This application is particularly relevant in industries focusing on advanced materials .

In Vitro Studies

Several studies have assessed the biological activity of this compound through in vitro assays:

- Cell Viability Assays: Experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines while maintaining lower toxicity towards normal cells .

- Mechanistic Studies: Research indicates that the compound may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Case Studies

A notable study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling, suggesting its therapeutic potential in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other halogenated naphthoates. Below is a summary table highlighting key differences:

| Compound Name | Position of Halogen | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | 6 | Anti-inflammatory, analgesic | Enhanced stability due to fluorine |

| Methyl 6-Chloro-2-naphthoate | 6 | Anti-inflammatory | Higher reactivity due to chlorine |

| Methyl 5-Fluoro-2-naphthoate | 5 | Moderate anti-inflammatory | Different steric effects due to position |

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functionalization

The ester group in methyl 6-fluoro-2-naphthoate undergoes hydrolysis under acidic or basic conditions to yield 6-fluoro-2-naphthoic acid, a precursor for further derivatization.

Experimental Conditions:

-

Acid-Catalyzed Hydrolysis : Refluxing with concentrated sulfuric acid in methanol converts the ester back to the carboxylic acid .

-

Base-Catalyzed Saponification : Treatment with aqueous NaOH followed by acidification produces the free acid .

Example Reaction:

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 6-position participates in NAS under specific conditions, though its poor leaving-group ability often necessitates activating groups or catalysts.

Table: Reactivity of Halogenated Naphthoates in NAS

| Compound | Leaving Group | Relative Reactivity | Conditions Required |

|---|---|---|---|

| This compound | F | Low | High temp, strong nucleophiles |

| Methyl 6-bromo-2-naphthoate | Br | High | Mild conditions (e.g., Pd catalysis) |

| Methyl 6-iodo-2-naphthoate | I | Very High | Room temperature |

Cross-Coupling Reactions

The naphthalene scaffold enables participation in transition-metal-catalyzed coupling reactions, though the fluorine substituent may influence regioselectivity.

Reduction and Oxidation

The ester group can be selectively reduced or oxidized to generate intermediates for pharmaceuticals or materials science.

Key Reactions:

-

Reduction to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ester to 6-fluoro-2-naphthalenemethanol .

-

Oxidation Stability : The fluorine substituent stabilizes the ring against oxidative degradation, enabling harsh oxidation conditions for side-chain modifications .

Radiofluorination and Isotope Labeling

This compound serves as a precursor for ¹⁸F-labeled compounds in positron emission tomography (PET).

Methodology:

-

Isotope Exchange : Reaction with [¹⁸F]fluoride in the presence of phase-transfer catalysts (e.g., Kryptofix 222) replaces leaving groups (e.g., nitro or trimethylammonium) .

Comparative Reactivity with Analogues

Structural analogs exhibit varying reactivities due to halogen electronegativity and steric effects:

Table: Reactivity Comparison of Halogenated Naphthoates

| Compound | Halogen | Electronegativity | Common Reactions |

|---|---|---|---|

| This compound | F | 4.0 | Hydrolysis, limited NAS |

| Methyl 6-chloro-2-naphthoate | Cl | 3.0 | NAS, Ullmann coupling |

| Methyl 6-bromo-2-naphthoate | Br | 2.8 | Suzuki coupling, Grignard |

Propriétés

IUPAC Name |

methyl 6-fluoronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVPMMENJMZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659912 | |

| Record name | Methyl 6-fluoronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-00-5 | |

| Record name | Methyl 6-fluoronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.